molecular formula C28H25N3O4S B2994578 Ethyl 6-acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 864858-05-9

Ethyl 6-acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2994578
CAS RN: 864858-05-9
M. Wt: 499.59
InChI Key: VLNQQPMIEJMLQE-UHFFFAOYSA-N
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Description

The compound is a derivative of 2-Phenylquinoline-4-Carboxylic Acid . These types of compounds have been studied extensively in the development of anticancer drugs .


Molecular Structure Analysis

The molecular structure of a similar compound, ethyl 2-phenylquinoline-4-carboxylate, is available . It has a molecular formula of C18H15NO2 and a molecular weight of 277.32 .


Physical And Chemical Properties Analysis

For a similar compound, ethyl 2-phenylquinoline-4-carboxylate, the melting point is 58-59 °C, the predicted boiling point is 441.5±33.0 °C, and the predicted density is 1.172±0.06 g/cm3 .

Scientific Research Applications

Scientific Research Applications of Ethyl 6-acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Pharmaceutical Research: Potential Therapeutic Agent: This compound has been explored for its potential therapeutic applications. Due to its structural complexity, it may interact with various biological targets, offering a broad spectrum of pharmacological activities. For instance, related compounds have shown calcium channel blockade properties, which could be beneficial in treating cardiovascular diseases .

Biochemical Studies: Enzyme Inhibition: The compound’s ability to act as an enzyme inhibitor makes it valuable for biochemical research. It could serve as a lead compound for the development of new small molecule inhibitors that target specific enzymes involved in disease pathways .

Chemical Synthesis: Intermediate for Complex Molecules: In synthetic chemistry, this compound could be used as an intermediate in the synthesis of more complex molecules. Its multifaceted structure allows for various chemical modifications, enabling the creation of a diverse library of new compounds.

Material Science: Organic Semiconductor Precursor: The conjugated system within the compound’s structure suggests potential applications in material science, particularly as a precursor for organic semiconductors. These materials are crucial for developing flexible electronic devices.

Neuroscience: Study of Neurotransmitter Processes: Given its potential to modulate ion channels, this compound could be instrumental in neuroscience research, particularly in studying neurotransmitter release and uptake mechanisms, which are vital in understanding neurological disorders.

Molecular Biology: Gene Expression Modulation: The compound may also find applications in molecular biology, where it could be used to modulate gene expression. Its ability to interact with DNA or RNA could lead to new insights into gene regulation.

Toxicology: Assessment of Cytotoxicity: In toxicological studies, the compound could be used to assess cytotoxic effects on various cell lines. This is essential for determining the safety profile of new drug candidates.

Computational Chemistry: Molecular Docking Studies: Finally, in computational chemistry, this compound could be used in molecular docking studies to predict binding affinities and interactions with biological targets, aiding in the rational design of drugs .

Future Directions

The future directions of research could involve further exploration of the anticancer potential of these compounds, given their role as HDAC inhibitors .

properties

IUPAC Name

ethyl 6-acetyl-2-[(2-phenylquinoline-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4S/c1-3-35-28(34)25-20-13-14-31(17(2)32)16-24(20)36-27(25)30-26(33)21-15-23(18-9-5-4-6-10-18)29-22-12-8-7-11-19(21)22/h4-12,15H,3,13-14,16H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNQQPMIEJMLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

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